molecular formula C12H20ClN B11891336 (R)-1-Phenylhexan-1-amine hydrochloride CAS No. 211988-00-0

(R)-1-Phenylhexan-1-amine hydrochloride

Cat. No.: B11891336
CAS No.: 211988-00-0
M. Wt: 213.75 g/mol
InChI Key: ARNMMAZBPLSECJ-UTONKHPSSA-N
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Description

®-1-Phenylhexan-1-amine hydrochloride is an organic compound with the molecular formula C12H19N·HCl. It is a chiral amine, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylhexan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate starting materials, such as ®-1-Phenylhexan-1-ol.

    Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including amination and reduction.

    Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-1-Phenylhexan-1-amine hydrochloride may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylhexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols.

Scientific Research Applications

®-1-Phenylhexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Phenylhexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenylhexan-1-amine hydrochloride: The enantiomer of ®-1-Phenylhexan-1-amine hydrochloride, with a different three-dimensional arrangement.

    1-Phenylhexane: A related compound without the amine group.

    1-Phenylhexan-1-ol: The alcohol precursor used in the synthesis of ®-1-Phenylhexan-1-amine hydrochloride.

Uniqueness

®-1-Phenylhexan-1-amine hydrochloride is unique due to its chiral nature and specific biological activities. Its ability to interact with molecular targets in a stereospecific manner makes it valuable in various research and industrial applications.

Properties

CAS No.

211988-00-0

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

(1R)-1-phenylhexan-1-amine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-2-3-5-10-12(13)11-8-6-4-7-9-11;/h4,6-9,12H,2-3,5,10,13H2,1H3;1H/t12-;/m1./s1

InChI Key

ARNMMAZBPLSECJ-UTONKHPSSA-N

Isomeric SMILES

CCCCC[C@H](C1=CC=CC=C1)N.Cl

Canonical SMILES

CCCCCC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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